molecular formula C4H5Br B6596667 4-bromobuta-1,2-diene CAS No. 18668-68-3

4-bromobuta-1,2-diene

Cat. No.: B6596667
CAS No.: 18668-68-3
M. Wt: 132.99 g/mol
InChI Key: SLNVSARGOSPIPA-UHFFFAOYSA-N
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Description

4-Bromobuta-1,2-diene, also known as allenylmethyl bromide, is an organic compound with the molecular formula C4H5Br. It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobuta-1,2-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,4-dibromo-2-butene. This reaction typically requires a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under reflux conditions . Another method involves the bromination of butadiene followed by dehydrobromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions followed by purification processes to isolate the desired product. The use of phase-transfer catalysts can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-bromobuta-1,2-diene involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 1-Bromo-2,3-butadiene
  • 2,3-Butadienyl bromide
  • 4-Chloro-1,2-butadiene

Comparison: 4-Bromobuta-1,2-diene is unique due to its allenic structure, which imparts distinct reactivity compared to other butadiene derivatives. Its ability to undergo both 1,2- and 1,4-addition reactions makes it versatile in synthetic applications .

Properties

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVSARGOSPIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447105
Record name 1,2-Butadiene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-68-3
Record name 1,2-Butadiene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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